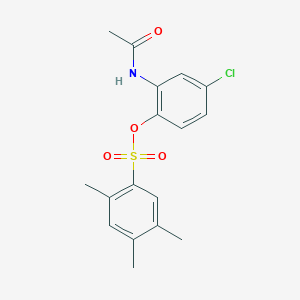
3-Chloro-6-(2,5-dimethylphenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(2,5-dimethylphenyl)pyridazine is a heterocyclic aromatic compound featuring a pyridazine ring substituted with a chlorine atom at the third position and a 2,5-dimethylphenyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(2,5-dimethylphenyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or its equivalent.
Substitution Reactions:
Chlorination: The final step involves the chlorination of the pyridazine ring at the third position, which can be accomplished using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, forming corresponding carboxylic acids.
Reduction: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.
Substitution: The chlorine atom at the third position can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Amino or thio-substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-6-(2,5-dimethylphenyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-(2,5-dimethylphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with DNA replication in microbial cells.
Comparación Con Compuestos Similares
3-Chloro-6-phenylpyridazine: Lacks the methyl groups on the phenyl ring, which can affect its reactivity and biological activity.
3-Chloro-6-(2-methylphenyl)pyridazine: Contains only one methyl group on the phenyl ring, leading to different steric and electronic properties.
3-Chloro-6-(4-methylphenyl)pyridazine: The position of the methyl group on the phenyl ring can influence the compound’s overall behavior.
Uniqueness: 3-Chloro-6-(2,5-dimethylphenyl)pyridazine is unique due to the presence of two methyl groups on the phenyl ring, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its chemical reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H11ClN2 |
|---|---|
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
3-chloro-6-(2,5-dimethylphenyl)pyridazine |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-4-9(2)10(7-8)11-5-6-12(13)15-14-11/h3-7H,1-2H3 |
Clave InChI |
DBWRNPASZPYFTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methoxyethyl)-1-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea](/img/structure/B12127465.png)
![(5Z)-3-(3-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127468.png)
![2'-Methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12127470.png)


![6-{(5Z)-4-oxo-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12127494.png)

![5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12127510.png)
![2,4-dichloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12127517.png)

![N-[(2Z)-4-(4-chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B12127535.png)


![3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127553.png)
